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Compound of Interest

Compound Name: URAT1 inhibitor 5

Cat. No.: B12395168

This document provides a comprehensive overview of the preclinical data for a novel, potent
human urate transporter 1 (hURAT1) inhibitor, compound 23, a bicyclic imidazolopyridine
derivative. The information is compiled from the peer-reviewed publication "Discovery of Novel
Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic
Drug Candidates with Improved Efficacy and Favorable Druggability” and other relevant
sources.

Introduction to URAT1 Inhibition

Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal
regulation of uric acid. Located in the apical membrane of the proximal tubule, it is responsible
for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.
In conditions of hyperuricemia, where serum uric acid (SUA) levels are elevated, inhibiting
URATL1 is a key therapeutic strategy. By blocking this transporter, URAT1 inhibitors increase the
urinary excretion of uric acid, thereby lowering sUA levels and reducing the risk of gout and
other hyperuricemia-related comorbidities.

Compound 23 has emerged as a promising preclinical candidate with improved efficacy and
favorable druggability compared to existing therapies like lesinurad.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of compound
23.
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Table 1: In Vitro Potency

Target Assay IC50 (pM) Test System
) ) HEK?293 cells
hURAT1 Uric Acid Uptake 1.36 )
expressing hURAT1
Lesinurad ) ) HEK293 cells
Uric Acid Uptake 5.54 )
(comparator) expressing hURAT1

Data sourced from a 2022 publication in the Journal of Medicinal Chemistry.[1][2]

Table 2: In Vivo Efficacy in a Mouse Model of Acute

H o

Route of Serum Uric Acid
Compound Dose (mg/kg) L . .
Administration (sUA) Reduction
5 ~4-fold lower than
Compound 23 Not Specified Oral )
lesinurad
Lesinurad Not Specified Oral

This study demonstrated a significantly greater reduction in serum uric acid levels by
compound 23 compared to lesinurad in a mouse model of acute hyperuricemia.[1][2]

[able 3: Pharmacokinetic Profile in Kunming Mice

Parameter Value Route of Administration
Oral Bioavailability (F%) 59.3% Oral
Acute Toxicity No obvious toxicity Single dose of 1000 mg/kg

Pharmacokinetic studies revealed excellent oral bioavailability and a favorable acute safety
profile for compound 23.[1][2]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.
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In Vitro hURAT1 Inhibition Assay

e Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with and expressing
human URAT1 (hURATL1).

e Substrate: Radiolabeled [**C]-uric acid is commonly used to measure uptake.
e Procedure:

o hURAT1-expressing HEK293 cells are seeded in appropriate multi-well plates and cultured
to confluence.

o Cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

o The cells are then incubated with varying concentrations of the test compound (compound
23) or a vehicle control for a predetermined period.

o Following the pre-incubation, a solution containing [**C]-uric acid is added to the wells,
and the cells are incubated for a specific duration to allow for uric acid uptake.

o The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove
extracellular radiolabeled substrate.

o The cells are lysed, and the intracellular radioactivity is measured using a scintillation
counter.

o The concentration of the test compound that inhibits 50% of the specific uric acid uptake
(IC50) is calculated by non-linear regression analysis of the concentration-response curve.

In Vivo Hyperuricemia Mouse Model

¢ Animal Model: Kunming mice are typically used.

e Induction of Hyperuricemia: Hyperuricemia is induced by the administration of a uricase
inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid in rodents.

o Experimental Groups:
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o Vehicle control group

o Positive control group (e.g., lesinurad)

o Test group (compound 23 at various doses)

e Procedure:

[¢]

Mice are fasted overnight before the experiment.

o The test compound, positive control, or vehicle is administered orally.

o After a specified time, potassium oxonate is administered to induce hyperuricemia.
o Blood samples are collected at various time points after induction.

o Serum is separated, and the concentration of uric acid is determined using a commercial
uric acid assay kit.

o The percentage reduction in serum uric acid levels is calculated by comparing the treated
groups to the vehicle control group.

Pharmacokinetic Study in Mice

¢ Animal Model: Kunming mice.
e Dosing:

o Intravenous (IV) administration of a single dose of compound 23 to determine clearance
and volume of distribution.

o Oral (PO) administration of a single dose of compound 23 to determine absorption and
oral bioavailability.

o Sample Collection: Blood samples are collected at multiple time points after drug
administration via methods such as tail vein or retro-orbital bleeding.

o Sample Analysis: Plasma is separated from the blood samples, and the concentration of
compound 23 is quantified using a validated analytical method, typically Liquid
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Chromatography-Mass Spectrometry (LC-MS/MS).

o Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to
maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral
bioavailability (F%) are calculated using non-compartmental analysis.
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Caption: Mechanism of action of Compound 23 in inhibiting uric acid reabsorption via the
URAT1 transporter.

In Vivo Efficacy Study Workflow
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Caption: Experimental workflow for evaluating the in vivo efficacy of Compound 23 in a mouse
model.

Conclusion

The preclinical data for compound 23, a novel bicyclic imidazolopyridine derivative,
demonstrate its potential as a promising therapeutic agent for hyperuricemia and gout. With a
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potent in vitro inhibitory activity against hURAT1 that surpasses the comparator compound
lesinurad, coupled with significant in vivo efficacy in reducing serum uric acid levels, this
compound shows a strong preclinical proof of concept. Furthermore, its excellent oral
bioavailability and favorable acute safety profile in mice suggest that compound 23 possesses
desirable drug-like properties, warranting further investigation and development as a next-
generation uricosuric agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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